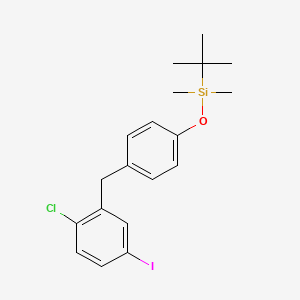![molecular formula C18H13N3OS B13987443 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-28-0](/img/structure/B13987443.png)
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family. This compound is characterized by the presence of a benzylsulfanyl group at the 7th position and a phenyl group at the 2nd position of the oxazolo[5,4-d]pyrimidine core. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the oxazolo[5,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the core structure .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown activity against certain cancer cell lines, making it a candidate for anticancer research
Mechanism of Action
The mechanism of action of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a key role in tumor angiogenesis . Molecular docking studies suggest that the compound binds to the active site of VEGFR-2, interfering with its signaling pathways and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the oxazole and pyrimidine rings.
Other oxazolo[5,4-d]pyrimidine derivatives: Variations in the substituents at different positions can lead to differences in biological activity and chemical properties.
Uniqueness
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other oxazolo[5,4-d]pyrimidine derivatives and makes it a valuable compound for further research and development .
Properties
CAS No. |
33360-28-0 |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI Key |
JHUDPTSCIHFIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)

![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
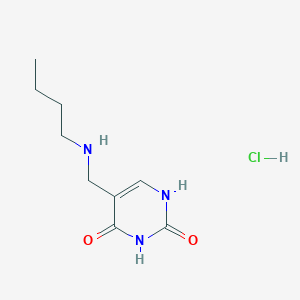
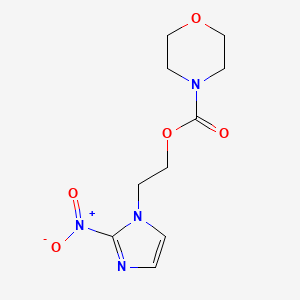
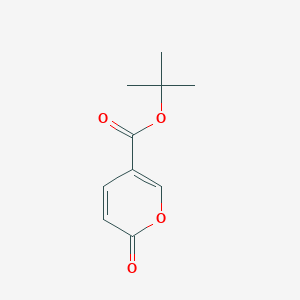
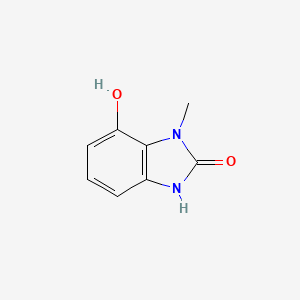
![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
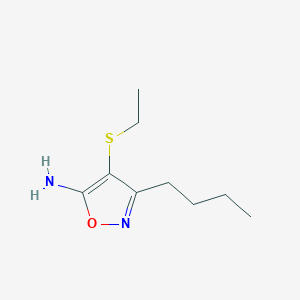
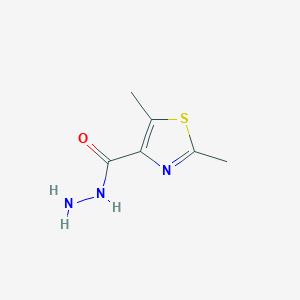
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)


